molecular formula C10H12N2 B12864390 3-Benzyl-4,5-dihydro-3H-pyrazole

3-Benzyl-4,5-dihydro-3H-pyrazole

Cat. No.: B12864390
M. Wt: 160.22 g/mol
InChI Key: LFUSYBZVXHQCJU-UHFFFAOYSA-N
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Description

3-Benzyl-4,5-dihydro-3H-pyrazole is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4,5-dihydro-3H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with cinnamaldehyde under acidic or basic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazoline ring.

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to enhance efficiency and reduce environmental impact. These methods may include the use of metal-free catalysts, solvent-free conditions, and microwave-assisted synthesis . The choice of method depends on the desired yield, purity, and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazolines, pyrazoles, and hydrazine derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and material science .

Mechanism of Action

The mechanism of action of 3-Benzyl-4,5-dihydro-3H-pyrazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-4,5-dihydro-1H-pyrazole
  • 3-Phenyl-4,5-dihydro-3H-pyrazole
  • 3-(4-Chlorophenyl)-4,5-dihydro-3H-pyrazole

Uniqueness

3-Benzyl-4,5-dihydro-3H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, improved stability, and greater versatility in synthetic applications .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-benzyl-4,5-dihydro-3H-pyrazole

InChI

InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-6-7-11-12-10/h1-5,10H,6-8H2

InChI Key

LFUSYBZVXHQCJU-UHFFFAOYSA-N

Canonical SMILES

C1CN=NC1CC2=CC=CC=C2

Origin of Product

United States

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